molecular formula C11H14N2OS B5116618 2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol

2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol

Cat. No.: B5116618
M. Wt: 222.31 g/mol
InChI Key: LJOGHDBYTFSVED-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their broad range of biological activities and are used in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often include acidic or basic catalysts, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA synthesis, and disrupt cellular processes. The compound’s effects are mediated through its binding to proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol can be compared with other benzimidazole derivatives such as:

    Albendazole: Used as an anthelmintic agent.

    Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.

    Bendamustine: Used as an anticancer agent.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-4-15-11-12-8-5-6(2)10(14)7(3)9(8)13-11/h5,14H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOGHDBYTFSVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1)C=C(C(=C2C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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